molecular formula C3H6N2 B1206853 Imidazoline CAS No. 504-75-6

Imidazoline

Cat. No. B1206853
CAS RN: 504-75-6
M. Wt: 70.09 g/mol
InChI Key: MTNDZQHUAFNZQY-UHFFFAOYSA-N
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Description

Imidazoline is a heterocyclic compound that is widely used in various fields, including pharmaceuticals, agrochemicals, and research. It is a versatile molecule that has been extensively studied for its unique properties and potential applications.

Scientific Research Applications

Medicine and Pharmacology

Imidazole and its derivatives have a wide range of biological and pharmacological activities . They play a pivotal role in the synthesis of biologically active molecules . They are used in the treatment of various disorders, including cancer, aging, coagulation, inflammation, microbial infections, tuberculosis, diabetes, malaria, and viral diseases . They also act as enzyme inhibitors .

Agriculture

Imidazolines also act as selective plant growth regulators, fungicides, and herbicides . They are used in the agriculture industry to protect crops and enhance their growth .

Green Chemistry and Organometallic Catalysis

Imidazoles have found applications in green chemistry and organometallic catalysis . They are used as ionic liquids and N-heterocyclic carbenes (NHCs) .

Synthesis of Biologically Active Molecules

Imidazolines are used in the synthesis of biologically active molecules . They are present in a wide range of biologically active natural and synthetic compounds .

Industrial Applications

Imidazoline surfactants are mainly the cationic surfactants that contain an imidazoline ring in their chemical structure . They are commonly used as emulsifiers, corrosion inhibitors, and wetting agents in a variety of industrial and household applications .

Material Science

Imidazolium salts are used to extract metal ions from aqueous solutions, dissolve carbohydrates, create polyelectrolyte brushes on surfaces, coat metal nanoparticles, provide antimicrobial action, and create oriented liquid crystals . Bioactive applications include imidazolium hydrogels, antiarrhythmics, and anti-metastic agents .

Drug Development

The imidazole core is found in various naturally occurring compounds and FDA-approved drugs, making it significant in medicinal applications . Fused imidazole derivatives, such as Methotrexate, Metronidazole, and Omeprazole, serve as anti-cancer, anti-microbial, and anti-inflammatory agents .

Organocatalysts

Chiral imidazolines are extensively used as organocatalysts in the synthesis of a wide range of natural and synthetic organic molecules .

Future Directions

For further details, refer to relevant papers such as the work by Jones on the use of imidazoline derivatives in pulpal management .

Mechanism of Action

Mode of Action

Imidazoline interacts with its targets, the imidazoline receptors, to exert its effects. For instance, the interaction of imidazoline with the I1 receptor contributes to the control of blood pressure . Rilmenidine, an antihypertensive agent with selectivity for I1 imidazoline receptors, acts centrally by reducing sympathetic overactivity and in the kidney by inhibiting the Na+/H+ antiport .

Biochemical Pathways

Imidazoline affects several biochemical pathways. Its interaction with the I1 receptor leads to a reduction in systemic sympathetic tone . This reduction in sympathetic activity is mainly responsible for its antihypertensive effect . Activation of I1 receptors also causes choline phospholipid hydrolysis, leading to the generation of diacylglyceride, which in turn triggers the generation of second messengers including arachidonic acid and eicosanoids .

Result of Action

The molecular and cellular effects of imidazoline’s action are diverse, depending on the specific receptor it interacts with. For instance, the interaction of imidazoline with the I1 receptor leads to a reduction in systemic sympathetic tone, which results in a decrease in blood pressure . Furthermore, imidazoline derivatives have shown potential therapeutic efficacy in the treatment of a variety of disorders, including hypertension and hyperglycemia .

Action Environment

Environmental factors can influence the action, efficacy, and stability of imidazoline. For instance, the properties of the imidazoline core are hydrophilic and basic in nature, which exists in protonated form at physiological pH. This phenomenon hinders its efficiency to pass through the blood–brain barrier

properties

IUPAC Name

4,5-dihydro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N2/c1-2-5-3-4-1/h3H,1-2H2,(H,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTNDZQHUAFNZQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2060127
Record name 1H-Imidazole, 4,5-dihydro-
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Molecular Weight

70.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidazoline

CAS RN

504-75-6, 28299-33-4
Record name 2-Imidazoline
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Record name 2-Imidazoline
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Record name 1H-Imidazole, dihydro-
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Record name 1H-Imidazole, 4,5-dihydro-
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Record name 1H-Imidazole, 4,5-dihydro-
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Record name 4,5-dihydro-1H-imidazole
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Record name 2-IMIDAZOLINE
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Synthesis routes and methods I

Procedure details

A reaction vessel was charged with diamylamine, 65.2 g, tall oil 1-hydroxyethyl-2-imidazoline, 145 g, and bismuth 2-ehtylhexyl-carboxylate, 103.3 g. Carbon disulfide, 45 g, was charged with cooling to control the exothermic reaction and then was maintained at 80° C. The reaction was stripped under vacuum to yield bismuth diamyldithiocarbamate and imidazoline salt of 2-ethylhexyl-carboxylate.
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Synthesis routes and methods II

Procedure details

The onium cation can be chosen so as to introduce, into the salt, substituents which make it possible to confer specific properties on the said salt. For example, the M+ cation can be a cationic heterocycle of aromatic nature comprising at least one quaternized nitrogen atom in the ring. Mention may be made, by way of example, of the imidazolium, triazolium, pyridinium and 4-(dimethylamino)pyridinium ions, the said cations optionally carrying a substituent on the carbon atoms of the ring. Among these cations, those which give a salt with a melting point of less than 150° C. are advantageous, because they give ionic compositions which have a protonic conduction. A particularly preferred composition with protonic conduction comprises a salt in which the cation is formed by addition of a proton to the nitrogen of an imidazoline, of an imidazole or of a triazole, as well as the corresponding nitrogenous base, in a proportion of 0.5 to 10 by molar ratio.
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triazolium
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Synthesis routes and methods III

Procedure details

Suitable hardeners (C) for powder resins of the invention also include all those compounds known for this purpose, in particular anhydride hardeners such as, for example: phthalic anhydride, tetrahydrophthalic anhydride, 4-methyltetrahydrophthalic anhydride, hexahydrophthalic anhydride, 4-methylhexahydrophthalic anhydride, nadicmethyl anhydride (trivial name for isomers of methylendomethylenetetrahydrophthalic anhydride), chlorendic(HET) anhydride (3,4,5,6,7,7-hexachloro-3,6-endomethylenetetrahydrophthalic anhydride), pyromellitic dianhydride, benzophenonetetracarboxylic dianhydride, trimellitic anhydride, hardeners corresponding to the component (B) from DE 2 556 182 (which is herein incorporated by reference), dodecenylsuccinic anhydride, isooctenylsuccinic anhydride, etc., dicyandiamide which is produced, for example, under the trade name Dyhard® from SKW Trosberg, phenolic hardeners such as, for example, see Dow® hardeners D.E.H. 80, D.E.H. 82, D.E.H. 84, carboxylic acid salts of imidazole or imidazoline compounds, fusible, soluble adducts which are obtained by reaction of an epoxide compound with imidazole or imidazoline compounds or their carboxylic acid salts.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Imidazoline
Reactant of Route 2
Imidazoline
Reactant of Route 3
Imidazoline
Reactant of Route 4
Imidazoline
Reactant of Route 5
Imidazoline
Reactant of Route 6
Imidazoline

Q & A

Q1: What are imidazoline binding sites (IGRS)?

A: Imidazoline/guanidinium receptive sites (IGRS) are membrane proteins that exhibit high affinity for compounds with imidazoline or guanidinium moieties. [] Their precise role in cellular responses remains an active area of research.

Q2: What is the role of I1-imidazoline receptors in the central nervous system?

A: I1-imidazoline receptors in the brainstem, specifically the rostral ventrolateral medulla, are implicated in mediating the antihypertensive effects of certain imidazoline compounds. []

Q3: Can imidazolines influence neurotransmitter gene expression?

A: Research suggests that imidazoline receptors may be linked to neurotransmitter gene expression. Clonidine, for instance, has been shown to stimulate the expression of phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in epinephrine synthesis, in rat adrenal glands and bovine chromaffin cells. []

Q4: What is the role of I2-imidazoline receptors in astrocytes?

A: I2-imidazoline receptors are expressed in astrocytes, a type of glial cell in the brain. [] Activation of these receptors by ligands like idazoxan has been shown to increase the levels of mRNA for glial fibrillary acidic protein (GFAP), a protein involved in astrocyte structure and function.

Q5: Do imidazolines affect cellular proliferation?

A: Studies on human coronary artery vascular smooth muscle cells show that stimulating imidazoline receptors with ligands like idazoxan or agmatine can inhibit serum-stimulated proliferation. [] This antiproliferative effect appears to involve interference with intracellular signaling cascades related to cell growth.

Q6: Can imidazolines induce autophagy?

A: Research indicates that some imidazolines, like idazoxan, can induce autophagy in RAW264.7 cells, a murine macrophage-like cell line. [] This process is characterized by increased levels of LC3-II, an autophagosomal marker, and an increased number of autophagosomes.

Q7: What is the basic chemical structure of imidazolines?

A: Imidazolines are characterized by a five-membered heterocyclic ring containing two nitrogen atoms. The position and nature of substituents on this ring significantly influence their pharmacological properties. [, ]

Q8: Can the carbon bridge in imidazolines be modified?

A: Modifying the carbon bridge separating the imidazoline ring from other functional groups can significantly impact its interaction with α-adrenergic receptors. [] Extending the bridge to two carbons or replacing it with a nitrogen atom generally reduces affinity and efficacy.

Q9: Can imidazolines be used as corrosion inhibitors?

A: Yes, certain imidazoline derivatives exhibit excellent corrosion inhibition properties, particularly in acidic environments. [, , ] Their effectiveness is often attributed to their ability to form a protective layer on metal surfaces, preventing corrosive agents from reaching the metal.

Q10: How is computational chemistry used in imidazoline research?

A: Computational techniques like quantum chemical calculations and molecular dynamics simulations provide insights into the relationship between the structure of imidazolines and their inhibitory properties. [, ] These methods help to identify active sites and predict the effectiveness of new inhibitor candidates.

Q11: Can quantitative structure-activity relationship (QSAR) models be built for imidazolines?

A: QSAR models have been successfully developed for imidazoline derivatives using descriptors obtained from quantum chemical calculations and experimental data. [] These models correlate structural features with inhibition efficiency, facilitating the design of novel corrosion inhibitors.

Q12: How does the length of the hydrocarbon chain in imidazoline derivatives affect their properties?

A: The length of the hydrocarbon chain in imidazoline molecules influences their hydrophobicity and, consequently, their performance as corrosion inhibitors. [] Longer chains generally lead to increased hydrophobicity and improved inhibition efficiency.

Q13: What is the significance of the substituents on the imidazoline ring?

A: Substituents on the imidazoline ring can significantly influence the compound's affinity and selectivity for different receptor subtypes. [, ] Careful selection of these substituents is crucial for optimizing desired pharmacological effects.

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